molecular formula C26H26N2O4 B10902443 2-[4-(benzyloxy)phenoxy]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}propanehydrazide

2-[4-(benzyloxy)phenoxy]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}propanehydrazide

Cat. No.: B10902443
M. Wt: 430.5 g/mol
InChI Key: VFYYVENQCWPRJH-WPWMEQJKSA-N
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Description

N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(BENZYLOXY)PHENOXY]PROPANOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(BENZYLOXY)PHENOXY]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazide bond and the introduction of the allyl and benzyloxy groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(BENZYLOXY)PHENOXY]PROPANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(BENZYLOXY)PHENOXY]PROPANOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(BENZYLOXY)PHENOXY]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(BENZYLOXY)PHENOXY]PROPANOHYDRAZIDE include:

  • N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(CHLOROPHENYL)PHENOXY]PROPANOHYDRAZIDE
  • N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(METHYLPHENYL)PHENOXY]PROPANOHYDRAZIDE

Uniqueness

The uniqueness of N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(BENZYLOXY)PHENOXY]PROPANOHYDRAZIDE lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

InChI

InChI=1S/C26H26N2O4/c1-3-8-21-11-7-12-22(25(21)29)17-27-28-26(30)19(2)32-24-15-13-23(14-16-24)31-18-20-9-5-4-6-10-20/h3-7,9-17,19,29H,1,8,18H2,2H3,(H,28,30)/b27-17+

InChI Key

VFYYVENQCWPRJH-WPWMEQJKSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC(=C1O)CC=C)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC(=C1O)CC=C)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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